Product packaging for Acetyl-O-tert-butyl-L-threonine(Cat. No.:)

Acetyl-O-tert-butyl-L-threonine

Cat. No.: B13399230
M. Wt: 217.26 g/mol
InChI Key: JTQQJUFULLOMEJ-UHFFFAOYSA-N
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Description

Contextualizing Threonine Derivatives as Critical Building Blocks in Peptide and Protein Research

Threonine, an essential amino acid with a hydroxyl group in its side chain, and its derivatives are fundamental components in the biosynthesis of proteins. wikipedia.org In the realm of chemical synthesis, particularly in peptide and protein research, threonine derivatives serve as critical building blocks. nih.gov The hydroxyl group's presence necessitates protection during peptide synthesis to prevent unwanted side reactions, making the use of protected threonine derivatives standard practice. creative-peptides.com

Threonine derivatives are integral to the synthesis of glycopeptides, which are vital in both basic and clinical research as models for complex glycoproteins and as potential therapeutic agents, including vaccines for cancer and HIV. nih.govacs.org The chemical synthesis of glycopeptides, which often involves coupling protected glyco-amino acids, allows for precise structural control and access to significant quantities of homogenous material, which is difficult to obtain from natural sources. nih.govacs.org

Interestingly, threonine derivatives exhibit different reactivity compared to their serine counterparts in solid-phase peptide synthesis. While glycosylated serine derivatives are highly susceptible to epimerization (a change in the stereochemistry at one chiral center), glycosylated threonine derivatives show negligible epimerization. nih.govacs.org Instead, under more strenuous conditions, they tend to undergo β-elimination. nih.govacs.org It's also noted that non-glycosylated threonine derivatives generally have slower coupling reaction rates compared to serine derivatives. acs.org This distinct reactivity profile is a crucial consideration for chemists when designing synthetic strategies for complex peptides.

Evolution of Protected Amino Acid Methodologies in Chemical Synthesis

The synthesis of peptides is a complex process that requires the temporary blocking of reactive functional groups on amino acids to prevent undesired side reactions and polymerization. creative-peptides.comnih.gov This is achieved through the use of protecting groups, a concept fundamental to multi-step organic synthesis. wikipedia.org The evolution of these protecting groups is deeply intertwined with the history of peptide chemistry. researchgate.net

Early peptide synthesis relied on groups like the benzyloxycarbonyl (Z) group, which is readily prepared and provides good protection against racemization but requires harsh removal conditions like HBr in acetic acid or sodium in liquid ammonia. creative-peptides.com A significant advancement came with the introduction of the tert-butoxycarbonyl (Boc) group. The Boc group is stable under many conditions but can be removed with mild acid, such as trifluoroacetic acid (TFA), offering greater selectivity. creative-peptides.commasterorganicchemistry.com

A major breakthrough was the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com The Fmoc group is stable to acids but can be cleaved under mild basic conditions, typically with a dilute solution of piperidine (B6355638). creative-peptides.com This introduced the concept of "orthogonality" into peptide synthesis. wikipedia.orgresearchgate.net An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling the synthesis of more complex molecules. researchgate.net For instance, in solid-phase peptide synthesis (SPPS), the temporary N-terminal protecting group (like Fmoc) is removed at each cycle, while the "permanent" side-chain protecting groups (like the tert-butyl group) remain intact until the final deprotection step. creative-peptides.comwikipedia.org

This evolution from harsh, non-selective methods to milder, orthogonal strategies has revolutionized peptide synthesis, making it possible to automate the process and construct large, complex peptides and proteins with high purity and efficiency. wikipedia.orgmasterorganicchemistry.com

Table 1: Evolution of Key Amino-Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsKey Characteristics
BenzyloxycarbonylZH₂/Pd, HBr/AcOH, Na/liquid NH₃One of the earliest groups; stable and crystallizable derivatives; resistant to racemization. creative-peptides.com
tert-ButoxycarbonylBocMild acid (e.g., Trifluoroacetic Acid - TFA)Widely used in SPPS; avoids harsh cleavage conditions like catalytic hydrogenation or strong bases. creative-peptides.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocMild base (e.g., Piperidine)Enables orthogonal protection strategies; cleaved under conditions that leave acid-labile groups intact. creative-peptides.commasterorganicchemistry.com

Significance of Acetyl-O-tert-butyl-L-threonine as a Chiral Synthon

This compound serves as a valuable chiral synthon, which is a stereochemically pure building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. Its utility stems from its well-defined stereochemistry (L-configuration) and its protecting groups, which allow for controlled and specific chemical transformations.

The N-acetyl group provides protection for the amino terminus, while the O-tert-butyl group protects the hydroxyl side chain. The tert-butyl ether is particularly robust and stable under a variety of reaction conditions but can be removed with strong acids when desired. This combination of protecting groups makes the compound an ideal candidate for incorporation into peptide chains or as a starting material for more complex, non-peptidic chiral molecules. chemimpex.com Its enhanced stability and solubility facilitate its use in various synthetic pathways. chemimpex.com The compound is instrumental in peptide synthesis, especially for developing therapeutic proteins and vaccines, and is also employed in biochemical research to study enzyme activity and protein interactions. chemimpex.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Synonyms Ac-L-Thr(tBu)-OH chemimpex.com
CAS Number 163277-80-3 chemimpex.com
Molecular Formula C₁₀H₁₉NO₄ chemimpex.com
Molecular Weight 217.27 g/mol chemimpex.com
Melting Point 135-141 °C chemimpex.com
Optical Rotation +9.5° ± 1° (c=1 in Chloroform) chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B13399230 Acetyl-O-tert-butyl-L-threonine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Protecting Group Chemistry and Reactivity Profiles of Acetyl O Tert Butyl L Threonine

Role of the O-tert-Butyl Group as a Hydroxyl Protecting Group

The hydroxyl group of threonine is a reactive site that can interfere with desired chemical transformations during synthesis. ontosight.ai The tert-butyl (tBu) group serves as an effective protecting group for this functionality. ontosight.ai

A key feature of the O-tert-butyl group is its susceptibility to cleavage under acidic conditions. ontosight.aistackexchange.com This acid-lability is a cornerstone of its utility, as it allows for its removal at a specific stage of a synthetic sequence. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA). ontosight.aiyoutube.com The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then often scavenged to prevent side reactions. This selective removal is crucial in multistep syntheses where other acid-sensitive groups might be present. nih.govacs.orgresearchgate.net The ability to deprotect the tert-butyl group under specific acidic conditions, while other protecting groups remain intact, is a powerful tool for chemists. acs.org

The bulky nature of the tert-butyl group exerts a significant steric influence on the molecule. This steric hindrance can direct the approach of incoming reagents, thereby influencing the stereochemical outcome of subsequent reactions. By blocking one face of the molecule, the tert-butyl group can guide reactions to occur at less hindered positions, leading to the formation of a specific desired isomer. This control over reaction pathways is a critical aspect of asymmetric synthesis.

Function and Stability of the N-Acetyl Group

The N-acetyl group at the amino terminus of the threonine molecule also plays a vital role in its chemical behavior and application in synthesis.

In the context of peptide synthesis, the concept of "orthogonality" is paramount. organic-chemistry.orgfiveable.me It refers to the use of multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgfiveable.me The N-acetyl group is considered orthogonal to many common amino-protecting groups used in peptide synthesis, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. nih.govresearchgate.netug.edu.pl This orthogonality allows for the selective deprotection of other protecting groups on a growing peptide chain without affecting the N-acetyl group of the threonine residue. sigmaaldrich.com This enables the incorporation of Acetyl-O-tert-butyl-L-threonine at specific positions within a peptide sequence with a high degree of control.

The N-acetyl group is generally stable under the conditions used for both Fmoc and Boc solid-phase peptide synthesis (SPPS). creative-proteomics.com It resists cleavage by the piperidine (B6355638) used to remove Fmoc groups and the trifluoroacetic acid (TFA) used for Boc deprotection and final cleavage from the resin. ontosight.ainih.gov While the N-acetyl group is generally considered a permanent protecting group in the context of typical peptide synthesis, its removal can be achieved under more forcing conditions, such as strong acid hydrolysis, though this would also cleave the peptide bonds. nih.govacs.orgacs.org The stability of the N-acetyl group ensures that it remains intact throughout the synthetic process, providing a stable N-terminus for the final peptide. creative-proteomics.comnih.govgrandhoyo-aminoacid-en.comresearchgate.netfrontiersin.org

Chemoselective Transformations and Functional Group Compatibility

The presence of two distinct protecting groups on this compound allows for a high degree of chemoselectivity in its reactions. Chemists can selectively deprotect either the hydroxyl or the amino group, or leave both protected, to achieve a desired transformation. For instance, the O-tert-butyl group can be removed under acidic conditions to reveal the hydroxyl group for further functionalization, while the N-acetyl group remains in place. Conversely, if a different protecting group were on the nitrogen, it could be selectively removed to allow for peptide bond formation at the N-terminus, while the O-tert-butyl group continues to protect the hydroxyl side chain. This compatibility with a wide range of reaction conditions and other protecting groups makes this compound a highly versatile building block in the synthesis of complex molecules. chemimpex.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Protecting Groups
This compoundC10H19NO4217.26N-Acetyl, O-tert-butyl
O-tert-Butyl-L-threonineC8H17NO3175.23O-tert-butyl
N-Acetyl-L-threonineC6H11NO4161.16N-Acetyl
L-ThreonineC4H9NO3119.12None
Fmoc-Thr(tBu)-OHC28H35NO5465.58N-Fmoc, O-tert-butyl
Boc-Thr(tBu)-OHC17H31NO5333.43N-Boc, O-tert-butyl
Z-Thr(tBu)-OHC20H29NO5367.45N-Z, O-tert-butyl

Strategies for Side-Chain Modification and Functionalization Post-Protection

The presence of the O-tert-butyl protecting group on the side chain of this compound is a key feature that enables a wide array of strategies for side-chain modification and functionalization after the initial protection. This protection prevents the hydroxyl group from engaging in unwanted reactions, allowing chemists to focus on modifying other parts of the molecule or to introduce new functionalities at a later, more strategic point in the synthesis.

One of the primary applications of this protected amino acid is in solid-phase peptide synthesis (SPPS). ontosight.aipeptide.com In this methodology, the protected threonine derivative can be incorporated into a growing peptide chain. peptide.com The tert-butyl ether protecting the side chain is stable to the conditions typically used for the removal of the N-terminal protecting group (often an Fmoc group), which is a necessary step for chain elongation. ontosight.ai

Once the desired peptide sequence is assembled, the tert-butyl group can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to reveal the free hydroxyl group of the threonine residue. ontosight.ainih.gov This deprotection step is often performed concurrently with the cleavage of the peptide from the solid support resin. peptide.com The newly exposed hydroxyl group can then be a site for further modification.

For instance, the hydroxyl group can be a target for phosphorylation, a critical post-translational modification in biological systems. By selectively deprotecting the threonine side chain, chemists can introduce a phosphate (B84403) group using appropriate phosphorylating agents. This approach is instrumental in the synthesis of phosphopeptides, which are vital tools for studying signal transduction pathways and protein kinase activity.

Furthermore, the liberated hydroxyl group can be a handle for glycosylation, the attachment of sugar moieties. The synthesis of glycopeptides, which are important for understanding cell-cell recognition and protein folding, often relies on the strategic protection and deprotection of hydroxyl-containing amino acids like threonine. Following the removal of the tert-butyl group, a glycosyl donor can be coupled to the side-chain hydroxyl group.

Beyond phosphorylation and glycosylation, the deprotected hydroxyl group can undergo a variety of other chemical transformations. These include, but are not limited to, acylation to introduce new ester groups, alkylation to form ethers, or oxidation to a ketone. Each of these modifications can impart unique properties to the resulting peptide or molecule, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents or research tools.

In some advanced strategies, the side chain is modified while the protecting group is still attached, or a different, more labile protecting group is used to allow for orthogonal deprotection schemes. However, the use of the robust tert-butyl group provides a reliable method for ensuring the side chain remains inert until its specific functionalization is desired.

The ability to perform these modifications post-protection underscores the importance of this compound as a valuable building block in synthetic chemistry. It provides a reliable and flexible platform for the introduction of diverse functionalities into peptides and other complex molecules.

Advanced Research Applications of Acetyl O Tert Butyl L Threonine in Bioorganic Chemistry

Employment in Solid-Phase Peptide Synthesis (SPPS) for Complex Biomolecule Construction

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a cornerstone technique for the chemical synthesis of peptides. nih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The use of specific protecting groups is crucial to prevent unwanted side reactions. peptide.com

Acetyl-O-tert-butyl-L-threonine serves as a key building block in SPPS, particularly within the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. peptide.compeptide.com In Fmoc-based SPPS, the temporary N-terminal Fmoc group is removed with a mild base, like piperidine (B6355638), while the side-chain protecting groups are typically acid-labile. peptide.com The O-tert-butyl ether on the threonine side chain is stable to the basic conditions used for Fmoc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). peptide.comcsic.es This orthogonality is fundamental to the success of SPPS. peptide.com

The stability and solubility conferred by the acetyl and tert-butyl groups make this derivative an ideal candidate for various synthetic pathways, suitable for both automated and manual SPPS protocols. chemimpex.com Its use helps to enhance the efficiency of synthesizing complex peptides. chemimpex.com While some research suggests that side-chain protection of threonine may be unnecessary under certain conditions, the use of O-tert-butyl protection is standard practice to prevent side reactions, such as O-acylation, and to improve yields, especially in the synthesis of longer or more complex peptides. peptide.comnih.gov

Protecting Group Strategy N-α Protection Threonine Side-Chain Protection Deprotection Condition (Side-Chain) Primary Application
Fmoc Chemistry Fmoc (Base-labile)tert-Butyl (tBu) (Acid-labile)Strong acid (e.g., TFA) peptide.comRoutine SPPS, synthesis of protected fragments. peptide.comnih.gov
Boc Chemistry Boc (Acid-labile)Benzyl (B1604629) (Bzl) (Strong acid-labile)Very strong acid (e.g., HF) peptide.comSynthesis of aggregation-prone sequences. nih.gov

The precise structural control offered by chemical peptide synthesis is crucial for the development of therapeutic peptides. nih.gov this compound is utilized as a building block in the synthesis of peptide-based drugs that target specific biological pathways. chemimpex.com Modern peptide synthesis enables the incorporation of non-canonical amino acids and site-specific modifications to enhance metabolic stability, resistance to enzymatic degradation, and target engagement. nih.gov

The use of threonine derivatives is also vital in the construction of bioconjugates, where a peptide is linked to another molecule, such as a fluorophore, a drug, or a surface. rsc.orgnih.gov The ability to selectively deprotect side chains on the solid support allows for specific modifications. peptide.com For instance, a threonine residue can be incorporated and later modified to serve as an attachment point. Threonine-containing peptides have been designed as probes for detecting ions or to serve as handles for bio-orthogonal conjugation, a key technique in chemical biology for studying biomolecules in their native environment. nih.govmdpi.com

Contribution to Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and for the synthesis of short peptides. ekb.eg In this approach, protected amino acids are coupled in a suitable solvent, and the product is isolated and purified after each step. ekb.eg this compound can be used in solution-phase synthesis, where its protecting groups prevent side reactions during coupling. nih.gov Studies have demonstrated the successful solution-phase synthesis of dipeptides using O-tert-butyl-protected threonine derivatives with high yields and without racemization under standard coupling conditions. nih.gov

For the synthesis of very large peptides and small proteins, a convergent strategy known as fragment condensation is often employed. researchgate.netmdpi.com This method involves the synthesis of several protected peptide fragments, which are then coupled together in solution or on a solid support. researchgate.netspringernature.com The O-tert-butyl group on threonine is stable to the milder cleavage conditions used to release protected peptide fragments from certain resins (like 2-chlorotrityl resin), making it compatible with this approach. peptide.commdpi.com This allows for the creation of fully protected peptide fragments containing threonine, which can then be used in subsequent condensation steps to build larger, more complex biomolecules. peptide.com

Research on Enzyme Activity and Protein-Protein Interactions Using Threonine Derivatives

Threonine and its derivatives are fundamental to biochemical research, participating in enzyme catalysis and mediating protein-protein interactions. nih.govnih.gov The hydroxyl group of threonine can be a site for post-translational modifications like phosphorylation, which regulates protein function, and it can form hydrogen bonds that stabilize protein structures. wikipedia.orgfrontiersin.org

Modified threonine residues, such as this compound, are incorporated into synthetic peptides that serve as probes and modulators for studying biochemical systems. chemimpex.com These peptide-based tools are used to investigate enzyme activity and protein interactions. chemimpex.com For example, threonine aldolases are enzymes that catalyze the cleavage and formation of carbon-carbon bonds, and synthetic threonine derivatives can be used to study their substrate specificity and reaction mechanisms. nih.govresearchgate.net L-threonine transaldolases (lTTAs) are another class of enzymes whose unique reactivity is studied using threonine and its analogs to understand how they synthesize diverse β-hydroxy amino acids. nih.gov

Peptide probes containing modified threonine have been developed for specific applications, such as sensing. mdpi.com In one study, a peptide sensor with a phosphothreonine residue showed significantly higher binding affinity for the uranyl ion compared to its non-phosphorylated counterpart, demonstrating how modification of a threonine residue can create a highly specific molecular recognition tool. mdpi.com Similarly, probes can be designed with specific amino acids to achieve chemical sensitivity in advanced imaging techniques, allowing for the identification of specific residues within a peptide sequence. nih.gov

Peptides synthesized with modified threonine residues are valuable tools for elucidating complex biological pathways. chemimpex.comnih.gov By incorporating these modified amino acids, researchers can create peptides that mimic or inhibit interactions within a signaling cascade, helping to map out the functions of specific proteins. mdpi.com For example, understanding the threonine metabolic pathway in organisms like E. coli involves studying the kinetics of each enzyme in the pathway, for which synthetic substrates and inhibitors can be instrumental. researchgate.net

Furthermore, engineered protein-protein interactions can be designed and studied using threonine-rich sequences. Research has shown that clusters of threonine residues can form a "Threonine zipper" that mediates protein-protein interactions, a novel finding that expands the toolkit for protein design. nih.govnih.gov The development of peptide-based tools is also supported by computational and bioinformatic approaches, which can predict bioactive peptide sequences that can then be synthesized chemically to probe biological systems. nih.govgoogle.com These synthetic peptides can be used to investigate everything from transmembrane signaling pathways to the biosynthesis of natural products. nih.govfrontiersin.org

Development of Non-Natural Amino Acid Derivatives for Protein Engineering

The incorporation of non-natural amino acids into proteins is a powerful tool in bioorganic chemistry and protein engineering. These synthetic amino acids introduce novel chemical functionalities, allowing for the precise modification of protein structure and function. This compound is a key derivative in this field, valued for its unique protecting groups that facilitate its use in complex synthetic strategies. The acetyl group at the N-terminus and the tert-butyl ether protecting the side-chain hydroxyl group provide a combination of stability and specific reactivity that is highly advantageous for creating engineered proteins with tailored properties. Its use in solid-phase peptide synthesis (SPPS) is well-established, where it serves as a stable building block for constructing modified peptides and proteins. chemimpex.compeptide.com

Site-Specific Incorporation Strategies (e.g., as NMR tags)

A significant challenge in protein science is the detailed study of protein structure and dynamics, especially within large complexes or in complex biological environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations, but its application can be limited by signal overlap and sensitivity, particularly for large macromolecules. The site-specific incorporation of non-natural amino acids containing unique NMR-active nuclei or specific chemical groups can overcome these limitations by introducing observable probes into the protein of interest.

The tert-butyl group of this compound is an excellent candidate for a ¹H NMR tag. nih.gov Comprising nine chemically equivalent protons, the tert-butyl group generates an exceptionally intense and sharp singlet in the ¹H NMR spectrum, even when attached to a large, slowly tumbling protein. nih.gov This strong signal is typically located in a region of the spectrum with few other resonances, minimizing overlap and allowing for clear observation.

The strategy involves incorporating this compound at a specific site in a protein's sequence during synthesis. This can be achieved through established methods like solid-phase peptide synthesis for smaller proteins or more advanced genetic code expansion techniques for larger proteins produced in cellular systems. Once incorporated, the tert-butyl group's NMR signal can be used to report on the local environment of that specific residue. Researchers can monitor changes in the chemical shift, intensity, and line width of this signal to study:

Ligand Binding: The binding of a small molecule, another protein, or a nucleic acid near the labeled site will alter the local magnetic environment, causing a detectable change in the tert-butyl signal. nih.gov

Conformational Changes: Protein folding, unfolding, or allosteric transitions can be tracked by observing the corresponding changes in the probe's NMR signal. nih.gov

Protein-Protein Interactions: The formation of protein complexes can be monitored, providing insights into binding interfaces and affinities.

While direct incorporation of this compound for this purpose is a subject of ongoing research, the principle is well-demonstrated with related molecules. For instance, fluorinated amino acids like 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine have been synthesized and incorporated into peptides specifically for ¹⁹F NMR studies, which offer a background-free spectral window. nih.gov Similarly, tert-butyl groups have been successfully attached to cysteine residues post-translationally to serve as sensitive ¹H NMR probes for studying large presynaptic protein complexes. nih.gov These examples underscore the viability and power of using tert-butyl-containing amino acids as site-specific NMR tags.

Enhancing Stability and Functionality of Biopharmaceutical Constructs

The therapeutic potential of peptides and proteins can be limited by their poor stability in vivo, susceptibility to proteolysis, and suboptimal binding affinities. The incorporation of non-natural amino acids is a proven strategy to overcome these hurdles. The O-tert-butyl-threonine moiety, a core component of this compound, has been shown to be a critical element for enhancing the stability and potency of biopharmaceutical constructs. nih.gov

The tert-butyl group is a bulky, sterically hindering group. When present on the threonine side chain, it can provide steric protection, shielding the adjacent peptide backbone from cleavage by proteolytic enzymes. ontosight.ai This increased resistance to degradation prolongs the circulating half-life of peptide-based drugs, improving their therapeutic efficacy.

Furthermore, the specific stereochemistry and conformation conferred by the O-tert-butyl-threonine residue can be key to optimizing molecular interactions. A compelling example is found in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In a study synthesizing a series of peptidyl aldehyde inhibitors, it was discovered that compounds containing an O-tert-butyl-threonine residue at the P3 position exhibited significantly higher cellular and antiviral potency compared to derivatives with other amino acids at that site. nih.gov The structural analysis revealed that the tert-butyl group helps to lock the inhibitor into a bioactive conformation that fits optimally into the enzyme's active site, thereby enhancing its inhibitory function. This finding highlights that the role of this derivative extends beyond simple steric shielding to actively contributing to the functionality and potency of the biopharmaceutical. nih.gov

FeatureResearch FindingImplication for Biopharmaceuticals
Proteolytic Stability The bulky tert-butyl group on the threonine side chain provides steric hindrance. ontosight.aiIncreased resistance to enzymatic degradation, leading to a longer in-vivo half-life.
Enhanced Potency O-tert-butyl-threonine at the P3 position was found to be a key component for high cellular and antiviral potency in SARS-CoV-2 Mpro inhibitors. nih.govOptimizes the conformation of the peptide for stronger binding to its biological target, improving efficacy.
Structural Scaffolding The derivative is used in solid-phase peptide synthesis to build complex peptides with precise sequences. chemimpex.comEnables the construction of engineered proteins and peptides with tailored functions and improved stability.

Utilization in the Synthesis of Chiral Organic Molecules Beyond Peptides

The principles of stereochemistry are fundamental to the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the biological activity of a drug often resides in a single enantiomer. Chiral amino acids are valuable starting materials in this field, serving as "chiral pool" synthons or as chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org this compound, with its defined stereocenters, is a useful building block for the asymmetric synthesis of non-peptidic chiral molecules.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single diastereomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Amino acid derivatives are frequently used for this purpose. For instance, oxazolidinone auxiliaries, which can be prepared from amino alcohols (themselves derivable from amino acids), are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

While not a traditional auxiliary itself, this compound can be used as a chiral building block in syntheses where its inherent chirality is transferred to the final product. The defined (2S, 3R) configuration of the L-threonine core provides a rigid stereochemical framework. The tert-butyl protecting group ensures the hydroxyl function does not interfere with subsequent reaction steps, while the acetylated amine offers stability.

Methodological Considerations in Research Involving Acetyl O Tert Butyl L Threonine

Advanced Spectroscopic Techniques for Structural Characterization of Synthesized Products

Spectroscopic methods are fundamental to confirming the successful synthesis and structural elucidation of Acetyl-O-tert-butyl-L-threonine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. The tert-butyl (tBu) group, in particular, offers a unique advantage as an NMR probe. nih.gov It contains nine chemically equivalent protons within its three methyl groups, which results in an exceptionally sharp and intense singlet in the ¹H NMR spectrum. This strong signal remains narrow even when the molecule is attached to large biomacromolecules, provided the group retains its rotational freedom. nih.gov

This characteristic makes the tBu group an effective tag for studying molecular interactions and conformational changes. nih.gov Researchers can monitor the chemical shift, line width, and intensity of the tBu signal to gain insights into the local environment. For instance, in ligand binding studies, a change in the tBu signal upon the addition of a binding partner can indicate proximity and the nature of the interaction. This strategy has been successfully employed to analyze presynaptic complexes by attaching tBu groups to specific cysteine residues. nih.gov While the primary compound is not a protein, the principle of using the tBu signal to report on the molecular environment is directly applicable.

Key NMR Parameters for tBu-Tagged Molecules

ParameterDescriptionTypical Conditions/Observations from Research nih.gov
Spectrometer FrequencyThe magnetic field strength at which resonance occurs. Higher frequencies offer better resolution.Spectra are often acquired at high frequencies such as 600 MHz or 800 MHz.
SolventThe medium in which the sample is dissolved. D₂O is commonly used to avoid a large solvent proton signal.Samples are often prepared in 100% D₂O or 90% H₂O/10% D₂O.
TemperatureCan affect conformational dynamics and signal sharpness.Typically maintained at 20°C or 25°C for consistency.
Signal CharacteristicsThe appearance of the tBu signal.Exceptionally narrow and intense signals are characteristic of the tBu moiety.

Mass spectrometry (MS) is an indispensable technique for verifying the identity and purity of synthesized this compound. It provides a direct measurement of the molecule's mass-to-charge ratio (m/z), which allows for the confirmation of its molecular weight.

The expected molecular weight of this compound (C₁₀H₁₉NO₄) is approximately 217.27 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision (typically to four or five decimal places), which serves to confirm the elemental composition and unequivocally identify the compound. Furthermore, MS is highly effective for assessing the purity of a sample within a complex reaction mixture. It can detect the presence of starting materials, byproducts, or degradation products, even at very low levels, by identifying their unique molecular weights.

Key Properties for Mass Spectrometry Analysis

PropertyValueReference
Molecular FormulaC₁₀H₁₉NO₄ chemimpex.com
Molecular Weight217.27 g/mol chemimpex.com
Exact Mass175.12084340 Da (for the de-acetylated, O-tert-Butyl-L-threonine core) nih.gov

Chromatographic Separation and Purification Methodologies for Synthetic Intermediates and Final Products

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for the separation of its synthetic intermediates. High-Performance Liquid Chromatography (HPLC) is the most common method employed for both analytical and preparative-scale purification. chemimpex.comnih.gov

Reversed-phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase is paired with a polar mobile phase. This setup effectively separates the target compound from unreacted starting materials (like L-threonine) and byproducts based on differences in polarity. The purity of the final product is often quantified using HPLC, with standards frequently exceeding 99%. chemimpex.com

The selection of the mobile phase is critical for achieving good separation. For related N-protected amino acid derivatives, mixtures of organic solvents like ethanol (B145695) and methanol (B129727) have been used successfully. nih.gov These methods are crucial for purifying not only the final product but also key intermediates, such as O-tert-Butyl-L-threonine or its esterified forms, which are common precursors in peptide synthesis. tcichemicals.comsigmaaldrich.com

Common Chromatographic Techniques

TechniqueApplicationTypical Use Case
High-Performance Liquid Chromatography (HPLC)Purity assessment and purification.Confirming final product purity (e.g., ≥99%) and separating it from synthetic byproducts. chemimpex.com
Non-aqueous Capillary Electrophoresis (CE)Separation and analysis, particularly for chiral applications.Screening for effective chiral selectors and separating enantiomers. nih.gov
Thin-Layer Chromatography (TLC)Reaction monitoring.Rapidly checking the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot.

Stereochemical Analysis and Determination of Enantiomeric Purity

Since this compound is derived from the chiral amino acid L-threonine, verifying its stereochemical integrity is of utmost importance. The biological activity of peptides and drug molecules is often highly dependent on their stereochemistry. Therefore, analytical methods must be able to confirm that the desired enantiomer (L-form) is present and to quantify any potential enantiomeric impurities (D-form).

Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is a standard method for this purpose. An alternative and powerful technique is non-aqueous capillary electrophoresis (CE). nih.gov Research has shown that non-aqueous CE can be used to evaluate the chiral discrimination potential of various selectors for N-protected amino acids. nih.gov

One study demonstrated that tert-butyl carbamoylated quinine, when used as a chiral additive in the background electrolyte for CE, was effective in separating the enantiomers of various amino acid derivatives. nih.gov The results obtained with this CE method showed a strong correlation with those from HPLC using a similar chiral selector immobilized on a stationary phase. This suggests that non-aqueous CE can serve as a rapid and efficient screening tool to develop and optimize chiral separation methods before scaling up with HPLC. nih.gov

Comparison of Techniques for Enantiomeric Purity Analysis nih.gov

FeatureChiral HPLCNon-Aqueous Capillary Electrophoresis (CE)
PrincipleDifferential interaction with a chiral stationary phase.Differential interaction with a chiral selector in the background electrolyte.
AdvantageWell-established, widely available, and suitable for preparative scale.High efficiency, very low sample/reagent consumption, rapid method development.
ApplicationQuantitative analysis and purification of enantiomers.Can be used as a fast screening tool to evaluate the potential of new chiral selectors.

Future Perspectives and Contemporary Challenges in Research on Acetyl O Tert Butyl L Threonine

Exploration of Novel and More Efficient Synthetic Routes

One promising avenue is the exploration of chemoenzymatic synthesis . This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase (B8822740) has been demonstrated for the synthesis of pyrazine (B50134) derivatives from L-threonine, showcasing the potential of enzymes to effect specific transformations on the threonine backbone. nih.gov Adapting such enzymatic strategies for the selective protection of threonine could lead to more efficient and environmentally friendly synthetic pathways for its derivatives.

Another area of active research is the application of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The synthesis of Fmoc-O-tert-butyl-L-threoninol, a related compound, has been described in a patent, outlining a multi-step batch process. google.com Adapting such syntheses to a continuous flow setup could lead to significant improvements in efficiency and scalability.

Furthermore, research into N-to-C peptide synthesis with minimal protecting groups presents a paradigm shift in peptide chemistry. nih.gov While traditional methods elongate the peptide chain from the C-terminus to the N-terminus, the N-to-C approach, if successfully applied, could reduce the reliance on extensive protecting group manipulations, thereby simplifying the synthesis of peptides incorporating Acetyl-O-tert-butyl-L-threonine. nih.gov

Advancements in Orthogonal Protecting Group Strategies

The concept of orthogonal protection is fundamental to the synthesis of complex peptides and other molecules. chemimpex.comacs.org It involves the use of multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of specific functional groups. chemimpex.comacs.org In the context of this compound, the O-tert-butyl group is a key side-chain protection that is typically removed under acidic conditions.

Future advancements in this area will likely focus on the development of novel protecting groups with even greater orthogonality. This would allow for more complex molecular architectures to be assembled with greater precision and efficiency. For example, the propargyloxycarbonyl (Poc) group has been investigated as a protecting group for the hydroxyl groups of serine, threonine, and tyrosine. mdpi.com The Poc group is stable to common acidic and basic conditions used in peptide synthesis but can be selectively removed using tetrathiomolybdate, offering an additional layer of orthogonality. mdpi.com

The table below summarizes some common protecting groups used in peptide synthesis and their deprotection conditions, highlighting the principle of orthogonality.

Protecting GroupFunctional Group ProtectedDeprotection Conditions
Fmoc (9-Fluorenylmethyloxycarbonyl)α-AminoPiperidine (B6355638) (base)
Boc (tert-Butoxycarbonyl)α-AminoTrifluoroacetic acid (TFA) (acid)
tBu (tert-Butyl)Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu)Trifluoroacetic acid (TFA) (acid)
Trt (Trityl)Sulfhydryl (Cys), Amide (Asn, Gln), Hydroxyl (Ser, Thr)Mild acid
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Guanidino (Arg)Trifluoroacetic acid (TFA) (acid)
Poc (Propargyloxycarbonyl)Hydroxyl (Ser, Thr, Tyr)Tetrathiomolybdate

The development of new protecting groups that are sensitive to enzymatic cleavage or light (photolabile protecting groups) could also provide new dimensions of orthogonality, enabling even more sophisticated synthetic strategies.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable and environmentally friendly practices. Traditional peptide synthesis is notorious for its use of large quantities of hazardous solvents and reagents, leading to significant waste generation. peptide.com The development of "green" synthetic protocols for protected amino acids like this compound is therefore a critical area of research.

A key focus is on the replacement of conventional organic solvents with more benign alternatives. Water is the ideal green solvent, and research into performing peptide synthesis in aqueous media is gaining traction. This often requires the development of water-soluble protecting groups and coupling reagents.

Process intensification is another important strategy for improving the sustainability of chemical processes. mdpi.com This involves the design of smaller, more efficient reactors and the integration of multiple process steps to reduce energy consumption and waste. mdpi.com The use of flow chemistry, as mentioned earlier, is a prime example of process intensification. Furthermore, combining CO2 capture with amino acid regeneration in a single reactor has been proposed as a process intensification approach in the context of amino acid solutions. mdpi.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are also being applied to peptide synthesis. For example, methods that avoid the use of coupling reagents and minimize the number of protection/deprotection steps are being explored. sigmaaldrich.com The use of unprotected amino acids in peptide synthesis, while challenging, represents the ultimate goal in terms of atom economy and sustainability. peptide.com

Emerging Applications in Rational Drug Design and Chemical Biology

This compound is a valuable tool in the hands of medicinal chemists and chemical biologists. Current time information in Vanderburgh County, US.chemimpex.com Its incorporation into peptides can influence their conformation, stability, and biological activity. The tert-butyl group on the threonine side chain can introduce steric bulk, which can be used to probe protein-protein interactions or to design peptides with specific secondary structures.

In rational drug design , this protected amino acid is used in the synthesis of peptide-based therapeutics. Current time information in Vanderburgh County, US. For instance, Fmoc-Thr(tBu)-OH, a closely related compound, has been utilized in the solid-phase synthesis of chlorofusin (B1264014) analogues, which are potential antimicrobial agents. sigmaaldrich.com The ability to precisely control the stereochemistry and side-chain protection of threonine is crucial for the development of potent and selective drugs.

In chemical biology , this compound can be used as a building block for the synthesis of molecular probes to study biological processes. For example, it can be incorporated into peptides that are then labeled with fluorescent dyes or other reporter groups. These probes can be used to visualize the localization and dynamics of proteins within cells or to study enzyme activity. The chemoenzymatic synthesis of a sialyl T threonine building block for the synthesis of a leukemia-associated leukosialin highlights the use of protected threonine derivatives in studying disease-related biomolecules. nih.gov

The development of nanoemulsion delivery systems for agricultural applications also points to the broader potential of amino acid derivatives in enhancing the efficacy of bioactive compounds. acs.org While not a direct application of this compound, it illustrates the growing interest in using chemical modifications to improve the delivery and performance of active ingredients. acs.org

Addressing Scalability and Economic Viability for Broader Research Impact

For any chemical compound to have a broad impact, its synthesis must be scalable and economically viable. The production of protected amino acids like this compound can be expensive due to the multi-step nature of the synthesis and the cost of raw materials and reagents. google.com The global market for amino acid raw materials for peptide synthesis is substantial and growing, driven by the increasing demand for peptide therapeutics. peptide.com

Addressing the challenges of scalability requires a multi-pronged approach. The development of more efficient and robust synthetic routes, as discussed in section 6.1, is crucial. Process intensification and the implementation of continuous manufacturing processes can also significantly reduce production costs. mdpi.com

The economic viability of amino acid production is influenced by factors such as the cost of raw materials, energy consumption, and waste disposal. google.com The development of more sustainable and cost-effective manufacturing processes is therefore a key priority. This includes exploring the use of cheaper starting materials and developing more efficient purification methods.

The market for amino acid-protecting groups is competitive, with a trend towards the development of new and improved protecting groups that offer higher efficiency and selectivity. acs.org As the demand for peptide-based drugs and other specialty chemicals continues to grow, there will be a corresponding need for cost-effective and scalable methods for the production of key building blocks like this compound.

The following table provides a hypothetical cost-benefit analysis for different synthetic approaches to a protected amino acid, illustrating the factors that influence economic viability.

Synthetic ApproachRaw Material CostProcess ComplexityYieldWaste GenerationOverall Economic Viability
Traditional Batch Synthesis ModerateHighModerateHighModerate
Chemoenzymatic Synthesis Potentially LowerModerateHighLowHigh
Flow Chemistry ModerateLow (automated)HighLowHigh
Minimal Protection Strategy LowHigh (development)VariableVery LowPotentially Very High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Acetyl-O-tert-butyl-L-threonine, and which protection strategies are optimal for its amino and hydroxyl groups?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino (e.g., Boc, Fmoc) and hydroxyl (e.g., tert-butyl, benzyl) groups. For instance, Boc protection (tert-butoxycarbonyl) is widely used for amino groups due to its stability under basic conditions, while tert-butyl ethers protect hydroxyl groups against nucleophilic attack . Orthogonal protection strategies (e.g., combining Boc for amino and benzyl for hydroxyl groups) enable selective deprotection during stepwise synthesis. Researchers should validate protection efficiency via 1H NMR^{1}\text{H NMR} or LC-MS to confirm intermediate integrity .

Q. What analytical techniques are critical for characterizing this compound, and how do researchers validate purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is essential for purity assessment. Nuclear magnetic resonance (1H^{1}\text{H}, 13C^{13}\text{C} NMR) confirms structural assignments, particularly stereochemistry at the β-hydroxy group. Chiral chromatography or polarimetry may resolve enantiomeric purity. Purity validation requires ≥95% HPLC area normalization and concordance of observed vs. theoretical mass spectra .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should include buffers at pH 2–9 and temperatures ranging from 4°C to 40°C. Samples are analyzed at intervals (e.g., 0, 7, 14 days) via HPLC to quantify degradation products. Controls (e.g., inert atmosphere, light exclusion) minimize confounding variables. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways, with Arrhenius modeling predicting shelf-life .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity and purification of this compound derivatives?

  • Methodological Answer : The L-threonine stereoisomer’s β-hydroxy group impacts hydrogen-bonding interactions during crystallization, affecting solubility and chromatographic retention. For example, diastereomeric byproducts (e.g., allo-threonine derivatives) require chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water) for separation. Kinetic studies using circular dichroism (CD) or X-ray crystallography reveal stereospecific reaction pathways .

Q. When encountering contradictory data in literature regarding the solubility of this compound derivatives, what methodological approaches resolve such discrepancies?

  • Methodological Answer : Systematic solubility testing in solvents (e.g., DMSO, acetonitrile, ethyl acetate) under standardized conditions (25°C, inert atmosphere) is critical. Conflicting data may arise from impurities or polymorphic forms; thus, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) should confirm crystalline phase consistency. Meta-analyses of published datasets with rigorous statistical validation (e.g., Tukey’s HSD test) can identify outliers .

Q. What strategies are effective in optimizing reaction yields for this compound amid coupling reactions, considering steric hindrance from the tert-butyl group?

  • Methodological Answer : Steric hindrance from the tert-butyl group necessitates coupling reagents with high activation efficiency, such as HATU or PyBOP, in aprotic solvents (e.g., DMF). Microwave-assisted synthesis at controlled temperatures (50–60°C) enhances reaction kinetics. Monitoring via 19F NMR^{19}\text{F NMR} (if fluorinated reagents are used) or in-situ IR spectroscopy helps optimize stoichiometry and reaction time. Computational modeling (e.g., DFT) predicts steric effects on transition states .

Data Analysis and Reproducibility

Q. How should researchers address variability in reported enzymatic activity assays involving this compound as a substrate?

  • Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and include positive/negative controls (e.g., known inhibitors). Triplicate measurements with error bars (mean ± SD) and statistical tests (e.g., t-tests for pairwise comparisons) ensure robustness. Reproducibility requires full disclosure of substrate purity, enzyme source, and assay protocols in supplemental data .

Q. What steps ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Pilot studies should identify critical process parameters (CPPs), such as mixing efficiency and heating/cooling rates. Use Design of Experiments (DoE) to optimize reaction scalability. In-process controls (e.g., inline FTIR) monitor intermediate formation. Full spectral data (NMR, HRMS) and chromatograms for each batch must be archived to validate consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.